2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride

CAS No.: 1192356-27-6

Cat. No.: VC2931140

Molecular Formula: C9H12ClF3N2

Molecular Weight: 240.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1192356-27-6 |

|---|---|

| Molecular Formula | C9H12ClF3N2 |

| Molecular Weight | 240.65 g/mol |

| IUPAC Name | 2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H |

| Standard InChI Key | IQPBJVFOJZTMOH-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl |

| Canonical SMILES | CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl |

Introduction

Chemical Identity and Structure

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride is characterized by specific chemical identifiers that establish its unique molecular identity:

Table 1: Chemical Identifiers of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride

| Parameter | Value |

|---|---|

| CAS Number | 1192356-27-6 |

| Molecular Formula | C9H12ClF3N2 |

| Molecular Weight | 240.65 g/mol |

| IUPAC Name | 2-[6-(trifluoromethyl)pyridin-2-yl]propan-2-amine;hydrochloride |

| InChI | InChI=1S/C9H11F3N2.ClH/c1-8(2,13)6-4-3-5-7(14-6)9(10,11)12;/h3-5H,13H2,1-2H3;1H |

| InChIKey | IQPBJVFOJZTMOH-UHFFFAOYSA-N |

| SMILES | CC(C)(C1=NC(=CC=C1)C(F)(F)F)N.Cl |

| PubChem CID | 57346991 |

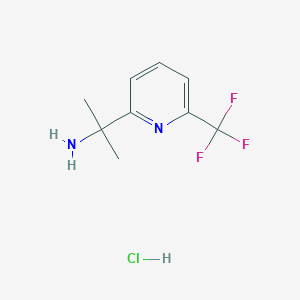

The structural composition consists of a pyridine ring with a trifluoromethyl group at position 6 and a propan-2-amine group at position 2, forming the free base component. The hydrochloride salt formation enhances water solubility and stability, making it more suitable for research applications .

Physical and Chemical Properties

The physical and chemical properties of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride determine its behavior in various experimental and potential therapeutic contexts:

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Physical State (20°C) | Solid |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 5 |

| Rotatable Bond Count | 1 |

| Exact Mass | 240.0641106 Da |

| Topological Polar Surface Area | 38.9 Ų |

| Heavy Atom Count | 15 |

| Complexity | 201 |

| Formal Charge | 0 |

The parent compound (free base form) differs significantly in several properties:

Table 3: Properties of the Free Base Form

| Property | Value |

|---|---|

| CAS Number | 1192356-25-4 |

| Molecular Formula | C9H11F3N2 |

| Molecular Weight | 204.19 g/mol |

| LogP | 2.99450 |

| PSA | 38.91000 |

Analytical Considerations

The analysis of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride necessitates specific analytical approaches due to its chemical characteristics:

Chromatographic Behavior

Compounds containing trifluoromethyl groups often demonstrate distinctive chromatographic behavior due to the electronic and steric effects of this substituent. For 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride, HPLC analysis with appropriate column selection and mobile phase composition would be the preferred analytical method.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H, 13C, and 19F NMR, provides crucial structural information. The trifluoromethyl group typically produces a characteristic signal in 19F NMR, serving as a diagnostic feature for structure confirmation.

Mass Spectrometry Considerations

Comparison with Related Compounds

Comparing 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride with structurally related compounds provides valuable insights into structure-activity relationships and potential applications:

Table 4: Comparative Analysis of Related Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|---|

| 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride | 1192356-27-6 | C9H12ClF3N2 | 240.65 | Reference compound |

| 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine (free base) | 1192356-25-4 | C9H11F3N2 | 204.19 | Lacks HCl salt; higher lipophilicity |

| 2-(Pyridin-2-yl)propan-2-amine hydrochloride | 1956310-68-1 | C8H13ClN2 | 172.66 | Lacks trifluoromethyl group |

| 2-Amino-5-(trifluoromethyl)pyridine | 74784-70-6 | C6H5F3N2 | 162.12 | CF3 at position 5; primary amine directly on pyridine ring |

Effect of Trifluoromethyl Position

The position of the trifluoromethyl group significantly affects electronic distribution across the pyridine ring, potentially altering binding affinities to biological targets . In particular, the position 6 substitution in our subject compound creates a distinct electronic environment compared to position 5 substitution as seen in some analogues.

Salt Form vs. Free Base Properties

Research Applications

2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride has several potential research applications based on its structural features and the known properties of similar compounds:

Pharmaceutical Research

The compound may serve as an important scaffolding element or building block in medicinal chemistry programs focused on developing novel therapeutics. Its appearance in patent literature suggests pharmaceutical industry interest .

Structure-Activity Relationship Studies

The well-defined structure makes this compound valuable for systematic structure-activity relationship (SAR) studies. By comparing its activity with structural analogues, researchers can gain insights into the molecular basis of biological interactions.

Chemical Probe Development

Compounds with trifluoromethyl groups often exhibit favorable properties for chemical probe development, including metabolic stability and distinctive spectroscopic characteristics that facilitate tracking and analysis in complex biological systems.

Synthetic Intermediate

The amine functionality provides a reactive handle for further derivatization, making 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride potentially valuable as an intermediate in multi-step synthetic pathways leading to more complex molecules.

Future Research Directions

Several promising avenues exist for expanding our understanding of 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride:

Comprehensive Biological Screening

Systematic screening against a broad panel of biological targets would help elucidate the compound's full range of potential activities and applications. Particular focus should be given to pain-related targets given the activity of similar compounds in this therapeutic area.

Optimization of Synthetic Routes

Development of more efficient and scalable synthetic procedures would facilitate broader research use of this compound. Green chemistry approaches could be explored to minimize environmental impact of its synthesis.

Structure-Based Design Applications

Computational modeling of interactions between 2-(6-(Trifluoromethyl)pyridin-2-yl)propan-2-amine hydrochloride and potential biological targets could guide rational design of derivatives with enhanced potency or selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume